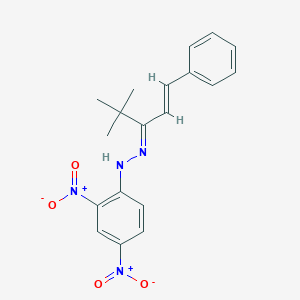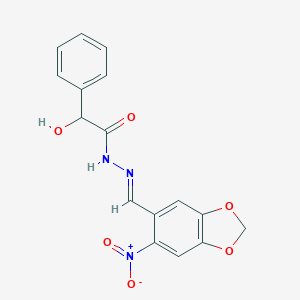![molecular formula C25H17BrN2O3 B390915 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE](/img/structure/B390915.png)
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromophenyl, furan, methoxyphenyl, and benzoxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzoxazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substituting agents: Br2, HNO3
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Uniqueness
The uniqueness of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents .
Propiedades
Fórmula molecular |
C25H17BrN2O3 |
|---|---|
Peso molecular |
473.3g/mol |
Nombre IUPAC |
1-[5-(4-bromophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C25H17BrN2O3/c1-29-20-9-4-17(5-10-20)25-28-22-14-19(8-12-24(22)31-25)27-15-21-11-13-23(30-21)16-2-6-18(26)7-3-16/h2-15H,1H3 |
Clave InChI |
BFLSIYUEQMDYEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3-chlorophenoxy)acetamide](/img/structure/B390839.png)
![N-[2-[4-(diethylamino)phenyl]-1-({2-[1-(4-methylphenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B390841.png)

![N-[2-[4-(diethylamino)phenyl]-1-({2-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B390843.png)
![N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B390846.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390847.png)
![2-hydroxy-N'-[(1-methyl-1H-indol-3-yl)methylene]-2-phenylacetohydrazide](/img/structure/B390850.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390851.png)

![N-{1-{[2-(2-bromo-3-phenyl-2-propenylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390855.png)
![N-(Diphenylmethyl)-2-([5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide](/img/structure/B390857.png)
![methyl 2-[({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B390858.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390859.png)
